molecular formula C21H13BrFN3O B11259280 N-(4-bromo-2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(4-bromo-2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11259280
M. Wt: 422.2 g/mol
InChI Key: OLVDQPCDQWCKHP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Substitution Reactions: Introduction of the 4-bromo-2-fluorophenyl group can be done through nucleophilic aromatic substitution.

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. The presence of both bromine and fluorine atoms may enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C21H13BrFN3O

Molecular Weight

422.2 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H13BrFN3O/c22-14-7-8-19(17(23)10-14)26-21(27)16-11-20(13-4-3-9-24-12-13)25-18-6-2-1-5-15(16)18/h1-12H,(H,26,27)

InChI Key

OLVDQPCDQWCKHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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